2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
Description
2-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methyl group and a piperazine moiety linked to a 2-bromobenzyl group.
Properties
IUPAC Name |
2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c1-13-6-7-18-16(19-13)21-10-8-20(9-11-21)12-14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQUWLRDKVHRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is synthesized by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the 2-bromophenylmethyl group: The piperazine intermediate is then reacted with 2-bromobenzyl chloride in the presence of a base to introduce the 2-bromophenylmethyl group.
Formation of the pyrimidine ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the 2-bromophenylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the piperazine ring.
Scientific Research Applications
2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological research: It is used in studies investigating the interactions of piperazine derivatives with biological targets.
Industrial applications: The compound is explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Piperazine-Linked Pyrimidine Derivatives
Key Observations:
Thienopyrimidine derivatives (e.g., GDC-0941) exhibit potent PI3K inhibition due to their planar structure and sulfonyl-piperazine substituent, which enhances hydrogen bonding .
Substituent Effects: 2-Bromophenyl vs. Methyl Group at Pyrimidine 4-Position: The 4-methyl group in the target compound likely increases hydrophobicity, analogous to 4-morpholinyl in GDC-0941, which improves membrane permeability . Piperazine Linker Flexibility: Piperazine-linked compounds (e.g., ) demonstrate conformational adaptability, facilitating interactions with diverse enzyme active sites .
Synthetic Routes: The target compound could be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for ’s quinoline derivatives (e.g., piperazine-aryl coupling in acetic acid) .
Pharmacological and Physicochemical Data
Table 2: Comparative Physicochemical Properties (Inferred)
Notes:
- The target compound’s higher bromine content (vs. chlorine/fluorine in ) may increase molecular weight and reduce aqueous solubility but improve target affinity through halogen bonding .
- Piperazine derivatives with sulfonyl groups (e.g., GDC-0941) show enhanced solubility due to polar interactions, absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
